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molecular formula C7H4Br2O B1337937 2,6-Dibromobenzaldehyde CAS No. 67713-23-9

2,6-Dibromobenzaldehyde

Cat. No. B1337937
M. Wt: 263.91 g/mol
InChI Key: YDYNSAUGVGAOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143307B2

Procedure details

To anhydrous THF (70 ml), diisopropylamine (8.3 ml, 59.34 mmol) was added and then n-BuLi (1.6 M, 59.34 mmol) was slowly added dropwise at 0° C. using a syringe in a nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 30 min, and the temperature thereof was cooled to −78° C. Subsequently, 1,3-dibromobenzene (7 g, 29.67 mmol) in THF (35 ml) was slowly added using a dropping funnel. The reaction mixture was stirred at −78° C. for 30 min, following the slow addition of DMF (4.6 ml, 59.34 mmol), and then continuously stirred for 1 hour. After the termination of the reaction, an aqueous solution of dilute H2SO4 was added, and the resulting solution was extracted two times with ethyl acetate, washed with a saturated NaCl solution, dried over anhydrous MgSO4, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=40:1), thus obtaining the title compound as a white solid (6.64 g, 25.16 mmol, 85%).
Quantity
59.34 mmol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Br:20])[CH:15]=1.CN([CH:24]=[O:25])C.OS(O)(=O)=O>C1COCC1>[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Br:20])[C:15]=1[CH:24]=[O:25]

Inputs

Step One
Name
Quantity
59.34 mmol
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.6 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature thereof was cooled to −78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
continuously stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted two times with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=40:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.16 mmol
AMOUNT: MASS 6.64 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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